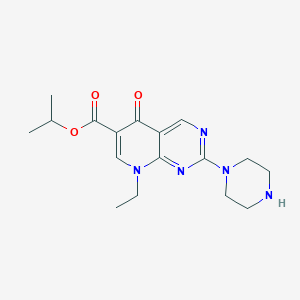
Pipemidic Acid Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipemidic Acid Isopropyl Ester is a derivative of pipemidic acid, which belongs to the pyridopyrimidine class of antibacterials. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. Pipemidic acid itself was introduced in 1979 and is effective against both gram-negative and some gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pipemidic Acid Isopropyl Ester can be synthesized through esterification, a reaction in which a carboxylic acid and an alcohol are heated in the presence of a mineral acid catalyst to form an ester and water . The general reaction involves pipemidic acid reacting with isopropyl alcohol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pipemidic Acid Isopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkoxy group in the ester can be replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products
Hydrolysis: Produces pipemidic acid and isopropyl alcohol.
Reduction: Produces the corresponding alcohols from the ester.
Wissenschaftliche Forschungsanwendungen
Pipemidic Acid Isopropyl Ester has various applications in scientific research, including:
Wirkmechanismus
Pipemidic Acid Isopropyl Ester exerts its antibacterial effects by inhibiting DNA synthesis in bacteria. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with a similar mechanism of action but different chemical structure.
Norfloxacin: A fluoroquinolone antibiotic with broader spectrum activity compared to pipemidic acid.
Uniqueness
Pipemidic Acid Isopropyl Ester is unique due to its specific structure, which allows it to form zwitterionic forms that enhance its ability to penetrate bacterial cells . This property results in significant tissue penetration and improved pharmacokinetics compared to some other antibiotics .
Eigenschaften
Molekularformel |
C17H23N5O3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
propan-2-yl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H23N5O3/c1-4-21-10-13(16(24)25-11(2)3)14(23)12-9-19-17(20-15(12)21)22-7-5-18-6-8-22/h9-11,18H,4-8H2,1-3H3 |
InChI-Schlüssel |
XABMKWPPLJKAOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



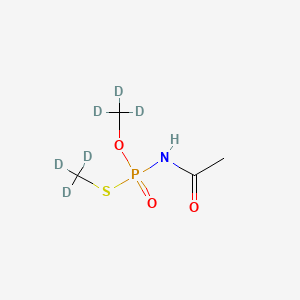

![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
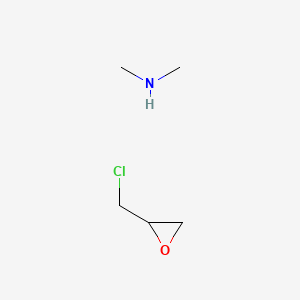
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
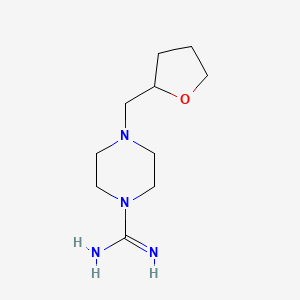
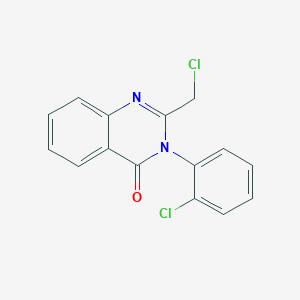
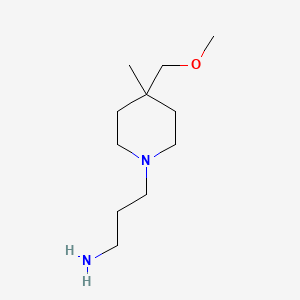
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

